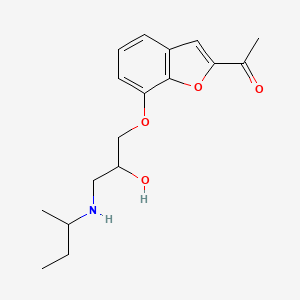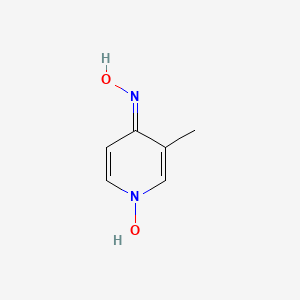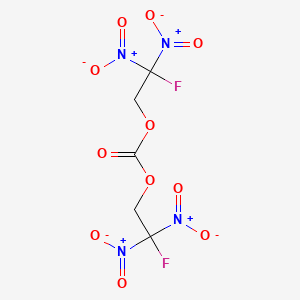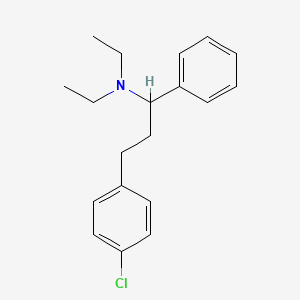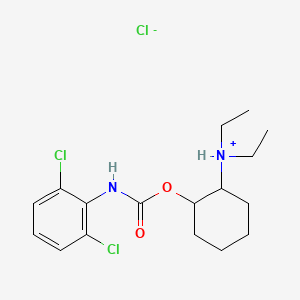
1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique azepinoindole structure, which includes a hexahydro ring system fused with an indole moiety. The presence of a methoxy group and a methyl group further adds to its chemical diversity.
Métodos De Preparación
The synthesis of 1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. For instance, the reaction may involve the use of strong acids or bases to facilitate the formation of the azepinoindole ring system. Industrial production methods may employ optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of various derivatives. .
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride can be compared with other similar compounds, such as:
9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino(4,5-b)indole: Similar structure but lacks the hydrochloride group.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Different ring system but shares some structural features.
3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-tetracenylpentofuranosid: Contains similar functional groups but has a more complex structure.
Propiedades
Número CAS |
15918-70-4 |
|---|---|
Fórmula molecular |
C14H19ClN2O |
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
9-methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride |
InChI |
InChI=1S/C14H18N2O.ClH/c1-16-13-4-3-10(17-2)9-12(13)11-5-7-15-8-6-14(11)16;/h3-4,9,15H,5-8H2,1-2H3;1H |
Clave InChI |
GZEPJCLDITYJFJ-UHFFFAOYSA-N |
SMILES canónico |
C[NH+]1C2=C(CCNCC2)C3=C1C=CC(=C3)OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


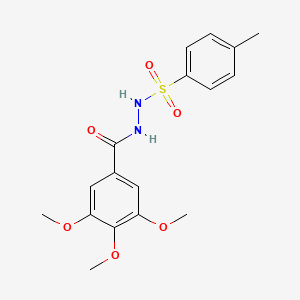
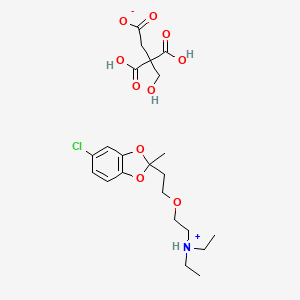
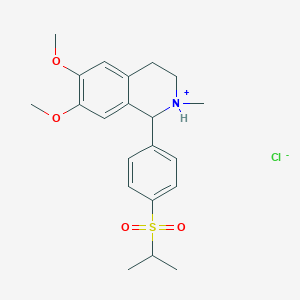
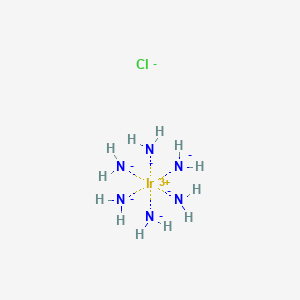
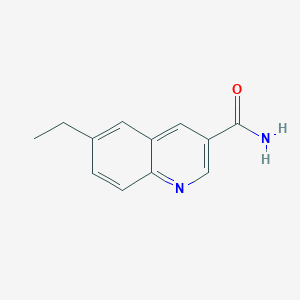
![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
